2-Ethyl-4-methylimidazole
Description
Contextualization of 2-Ethyl-4-methylimidazole within Imidazole (B134444) Chemistry
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. ijprajournal.combiomedpharmajournal.orgajrconline.org This fundamental structure is a building block for many important biological molecules, including the amino acid histidine and the neurotransmitter histamine. ijprajournal.combiomedpharmajournal.org The imidazole ring is characterized by its aromaticity, with a planar ring containing six π-electrons. ijprajournal.com It is a highly polar compound and is soluble in water, producing a mildly alkaline solution. ijprajournal.com
This compound is a derivative of imidazole, distinguished by the presence of an ethyl group at the 2-position and a methyl group at the 4-position of the imidazole ring. This substitution pattern significantly influences its physical and chemical properties, such as its reactivity and solubility, making it suitable for specific industrial applications.
Scope and Significance of Academic Research on this compound
Academic research on this compound is extensive, driven by its versatility as a curing agent, catalyst, and corrosion inhibitor. chemimpex.com Studies have investigated its role in the polymerization of epoxy resins, where it acts as a catalyst and a curing agent to enhance the mechanical and thermal properties of the final polymer. chemicalbook.comsigmaaldrich.com Research has also explored its effectiveness as a corrosion inhibitor for various metals, a critical application in industries such as oil and gas. chemimpex.comguidechem.com Furthermore, its potential use in the development of advanced electrolytes for lithium-ion batteries is an active area of investigation. chemimpex.com
Historical Development of Research Areas Pertaining to this compound
The study of imidazole and its derivatives dates back to the 19th century, with the first synthesis of imidazole reported by Heinrich Debus in 1858. nih.govwikipedia.org Early research focused on understanding the fundamental chemistry and properties of the imidazole ring. Over time, as the utility of imidazole-containing compounds in various applications became apparent, research expanded to include the synthesis and characterization of substituted imidazoles like this compound. The development of advanced analytical techniques has further enabled detailed studies into its reaction mechanisms and performance in various applications, solidifying its importance in contemporary chemical research.
Physical and Chemical Properties
This compound is a yellowish, viscous liquid or solid with a distinct amine-like odor. exsyncorp.com It is soluble in water and various organic solvents. guidechem.comsellchems.com Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Melting Point | 47-54 °C |
| Boiling Point | 292-295 °C |
| Density | 0.975 g/mL at 25 °C |
| Flash Point | 137 °C |
| Refractive Index | n20/D 1.5 |
Note: The data in this table is compiled from various sources. chemimpex.comchemicalbook.comsigmaaldrich.com
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. These methods often involve the condensation of smaller precursor molecules.
Common Synthesis Routes
One common industrial method involves the reaction of a diamine with propionitrile (B127096). chemicalbook.comgoogle.com This process typically occurs in the presence of a catalyst and involves a cyclization reaction followed by dehydrogenation to form the imidazole ring. google.com Another approach is the condensation of an amidine with hydroxyacetone. exsyncorp.com The choice of synthesis route can depend on factors such as desired purity, yield, and economic viability.
Comparative Analysis of Synthesis Methodologies
Different synthesis methods offer various advantages and disadvantages in terms of yield, cost, and environmental impact. The table below provides a comparative overview of two notable synthesis routes.
| Synthesis Method | Key Reactants | Reaction Conditions | Yield |
| From Diamine and Propionitrile | Diamine, Propionitrile | 80-140 °C, Catalyst, Dehydrogenation at 170-200 °C | High |
| From 2-aminopropanal dimethyl alcohol and propanonitrile | 2-aminopropanal dimethyl alcohol, propanonitrile, cuprous bromide | 85 °C, followed by treatment with methanol (B129727) and HCl, then NaOH | 64.1% |
Note: The data in this table is based on information from patents and chemical literature. chemicalbook.comgoogle.com
Applications of this compound
The unique properties of this compound have led to its use in a variety of industrial applications.
Role as a Curing Agent for Epoxy Resins
One of the most significant applications of this compound is as a curing agent and accelerator for epoxy resins. chemicalbook.comguidechem.comexsyncorp.com It facilitates the cross-linking of epoxy polymer chains, resulting in a rigid, three-dimensional network. sigmaaldrich.com This process enhances the thermal stability, chemical resistance, and mechanical strength of the cured epoxy. chemicalbook.comnovelchemindia.com Epoxy resins cured with this compound are used in a wide range of products, including coatings, adhesives, and composite materials. chemicalbook.cominnospk.com
Use in Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazole ring of this compound can donate their lone pair of electrons to metal ions, forming coordination complexes. This property makes it a useful ligand in coordination chemistry. Furthermore, it can act as a catalyst in various organic reactions, including the synthesis of polymers and other fine chemicals. chemimpex.com Its catalytic activity is often attributed to its ability to act as a base or a nucleophile.
Application as a Corrosion Inhibitor
This compound has been shown to be an effective corrosion inhibitor for ferrous metals. guidechem.comgoogle.com It can form a protective film on the metal surface, which prevents contact with corrosive agents. This is particularly important in harsh industrial environments, such as in the oil and gas industry, where metal equipment is exposed to acidic and humid conditions. chemimpex.comgoogle.com Its volatile nature also allows it to be used in vapor phase corrosion inhibition applications. google.com
Other Industrial Uses
Beyond its primary applications, this compound is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. exsyncorp.cominnospk.comazelis.com Its versatile chemical structure allows it to be modified to produce a wide range of other valuable compounds. innospk.com Recent research has also explored its use in carbon capture technologies, where its aqueous solutions have shown potential for efficiently absorbing and releasing carbon dioxide. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole | |
|---|---|---|
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InChI |
InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
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InChI Key |
ULKLGIFJWFIQFF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC1=NC=C(N1)C | |
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Molecular Formula |
C6H10N2 | |
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DSSTOX Substance ID |
DTXSID9044744 | |
| Record name | 2-Ethyl-4-methyl-1H-imidazole | |
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Molecular Weight |
110.16 g/mol | |
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Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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| Record name | 2-Ethyl-4-methylimidazole | |
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Solubility |
>16.5 [ug/mL] (The mean of the results at pH 7.4) | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
931-36-2 | |
| Record name | 2-Ethyl-4-methylimidazole | |
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| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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| Record name | 2-Ethyl-4-methylimidazole | |
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Synthetic Methodologies for 2 Ethyl 4 Methylimidazole and Its Derivatives
Established Synthetic Pathways
The primary industrial synthesis of 2-Ethyl-4-methylimidazole is a robust, multi-step process that has been refined for efficiency and yield. This pathway fundamentally involves the formation of an imidazoline (B1206853) intermediate followed by an aromatization step.
Condensation Reactions
The cornerstone of this compound synthesis is the condensation reaction between a diamine and a nitrile. Specifically, the process involves the reaction of 1,2-propanediamine with propionitrile (B127096). guidechem.com This initial reaction forms the heterocyclic intermediate, 2-ethyl-4-methylimidazoline. guidechem.com A patented method details a two-stage cyclization reaction carried out in the presence of a sulfur-based catalyst. google.com The reaction is performed sequentially at temperatures of 80-110°C and then at 120-140°C to facilitate the ring-closure. google.com This method is noted for producing few by-products. google.com Another described process involves the condensation of an amidine, which is itself a product of the reaction between ammonia (B1221849) and propionitrile, with hydroxyacetone. exsyncorp.com
Dehydrogenation Steps in Synthesis
The intermediate product from the condensation, 2-ethyl-4-methylimidazoline, must undergo dehydrogenation to yield the aromatic this compound. guidechem.com This is a critical aromatization step. The most commonly cited method for this catalytic dehydrogenation employs Raney nickel as the catalyst. google.comgoogle.com The reaction is typically carried out at a high temperature, in the range of 170-200°C. google.com This process effectively removes hydrogen from the imidazoline ring to form the stable imidazole (B134444) structure. guidechem.comgoogle.com Following the dehydrogenation, the final product can be purified by vacuum distillation, with the product collected at 150-160°C under 10 mmHg. google.com
Table 1: Established Two-Step Synthesis of this compound The following table is interactive and allows for sorting.
| Step | Reactants | Catalyst | Temperature (°C) | Product | Source(s) |
|---|---|---|---|---|---|
| 1. Cyclization | 1,2-Propanediamine, Propionitrile | Sulfur Compound | 80-140 | 2-Ethyl-4-methylimidazoline | google.com |
| 2. Dehydrogenation | 2-Ethyl-4-methylimidazoline | Raney Nickel | 170-200 | This compound | google.comgoogle.com |
Advanced Synthesis Approaches
While the established pathways are dominant, research into more refined synthetic methods continues, focusing on control and efficiency.
Regiocontrolled Synthesis of Imidazole Derivatives
The conventional synthesis of this compound from 1,2-propanediamine and propionitrile demonstrates inherent regiocontrol. The substitution pattern of the final product is directly determined by the structure of the starting materials. The ethyl group at the 2-position originates from the propionitrile, while the methyl group at the 4-position comes from the 1,2-propanediamine. This predictable outcome is a key advantage of this synthetic route, ensuring the correct isomer is produced without the need for complex separation of constitutional isomers.
Novel Cyclization Protocols
Patented methodologies represent the primary source of documented cyclization protocols for this compound. The method involving a two-step temperature-controlled cyclization with a sulfur catalyst followed by Raney nickel dehydrogenation is a key example of an optimized and specific protocol. google.com While other general synthetic methods for imidazoles exist, such as the reaction of an aldehyde and ammonia with methylglyoxal, the condensation of a diamine with a nitrile remains the most prominently documented route for this specific compound. google.comnih.gov
Synthesis of Functionalized this compound Derivatives
This compound serves as a versatile intermediate for the synthesis of more complex, functionalized molecules. innospk.com A notable example is its use in the synthesis of 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole. exsyncorp.com This reaction involves the cyanoethylation of the imidazole ring, where the N-H proton is substituted with a cyanoethyl group. This functionalization highlights the utility of this compound as a building block in creating derivatives with tailored properties for various applications. exsyncorp.cominnospk.com
Table 2: Example of a Functionalized this compound Derivative The following table is interactive and allows for sorting.
| Starting Material | Reaction Type | Product | Source(s) |
|---|---|---|---|
| This compound | Cyanoethylation | 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole | exsyncorp.com |
Preparation of Latent Curing Agent Salts (e.g., with 1,2,4,5-benzenetetracarboxylic acid)
Latent curing agents are crucial in industries that use one-part epoxy resin systems, such as adhesives and coatings. They remain inactive at room temperature and initiate the curing process only when heated. A salt of this compound (2E4MI) with 1,2,4,5-benzenetetracarboxylic acid (PMA) serves as an effective latent hardener for epoxy resins. tandfonline.comresearchgate.net
The synthesis involves the reaction of 1,2,4,5-benzenetetracarboxylic acid with a stoichiometric amount of this compound in methanol (B129727). The resulting white precipitate, the PMA/2E4MI salt, is then separated, washed with excess methanol, and dried. tandfonline.com This salt demonstrates thermal latency, meaning it allows for extended storage of the epoxy resin formulation at ambient temperatures and only becomes active at elevated temperatures. tandfonline.comresearchgate.net
Studies have shown that the curing reaction for an epoxy resin system containing the PMA/2E4MI salt (DGEBA-PMA/2E4MI) begins at approximately 130°C, which is significantly higher than the 95°C starting temperature for a system using 2E4MI alone (DGEBA-2E4MI). tandfonline.com This indicates the salt's effectiveness as a latent hardener. The apparent activation energy for the curing process is also notably higher for the system with the salt, particularly in the initial stages of the reaction, further confirming its latent properties. tandfonline.comresearchgate.net
| Property | DGEBA-PMA/2E4MI | DGEBA-2E4MI |
| Curing Start Temperature | ~130°C | ~95°C |
| Activation Energy (Ea) | Higher | Lower |
Synthesis of Imidazole-Propanenitrile Adducts
The synthesis of 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile involves the reaction of this compound with an α,β-unsaturated compound like acrylonitrile. This reaction can be carried out efficiently in a solvent-free process, which is environmentally advantageous. The product, a pale yellow liquid, is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.com
One synthetic route involves a two-step process. Another method utilizes cyanates to introduce the nitrile group into the imidazole ring system. The resulting compound has the molecular formula C9H13N3 and a molecular weight of approximately 163.22 g/mol .
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | C9H13N3 | 163.22 | Pale yellow liquid |
Synthesis of Imidazolium (B1220033) Salts
Imidazolium salts are a class of ionic liquids that have gained attention for their potential applications as "green" solvents and in the synthesis of N-heterocyclic carbenes (NHCs). The synthesis of these salts can be achieved through the quaternization of an imidazole derivative. acs.orgrsc.org
For instance, the reaction of this compound with an alkyl halide, such as 1-bromoethane, can yield the corresponding 1-ethyl-3-(2-ethyl-4-methylimidazolium) bromide. rsc.org Another example is the reaction of this compound with 1,2-dibromoethane, which was attempted to link two imidazole rings. nih.gov This reaction, however, preferentially formed an oligomer over the intended dimer. nih.gov The resulting 2-ethyl-4-methyl-1H-imidazol-3-ium bromide salt crystallizes in the monoclinic space group P21/c. nih.gov
The formation of imidazolium salts leads to a significant downfield shift of the imidazole proton signals in NMR spectra, indicating a change in the electronic environment of the ring. acs.org
Betaine (B1666868) Squaric Acid Forms with this compound
The reaction of this compound with squaric acid in acetic anhydride (B1165640) results in the formation of a betaine, specifically 2-ethyl-4-methyl-1-(2-oxido-3,4-dioxocyclobut-1-en-1-yl)-1H-imidazol-3-ium. iucr.orgnih.goviucr.org This type of compound is of interest for its potential non-linear optical (NLO) properties. iucr.orgnih.govmdpi.comresearchgate.net
The synthesis involves dissolving equimolar amounts of squaric acid and this compound in acetic anhydride and heating the solution. iucr.orgnih.gov Upon cooling, crystals of the betaine form, which can be filtered, washed, and dried. iucr.orgnih.gov The yield for this reaction has been reported to be 48%. iucr.orgnih.gov
The resulting inner salt molecule, C10H10N2O3, features a twisted conformation between the four-membered cyclobutene (B1205218) ring and the five-membered imidazole ring. iucr.org The crystal structure reveals hydrogen-bonding motifs. iucr.org The conversion of the nitrogen atom in the this compound to the betaine squaric acid form enhances the charge-transfer transition at the molecular level, which is a desirable characteristic for NLO materials. iucr.orgnih.govresearchgate.netresearchgate.net Computational studies have indicated that this compound is a strong candidate for the development of NLO materials. iucr.org
| Compound | Formula | Yield | Key Property |
| 2-ethyl-4-methyl-1-(2-oxido-3,4-dioxocyclobut-1-en-1-yl)-1H-imidazol-3-ium | C10H10N2O3 | 48% | Non-linear optical (NLO) properties |
Catalytic Mechanisms and Kinetic Studies of 2 Ethyl 4 Methylimidazole
Mechanistic Investigations of Catalytic Activity
The catalytic prowess of 2-Ethyl-4-methylimidazole in epoxy polymerization is a result of its ability to function through several interconnected mechanisms. These include its roles as a nucleophile and a base, its involvement in the activation of the epoxide ring, the formation of adducts, and the initiation of anionic polymerization. The specific nature of its substituents also plays a crucial role in modulating its catalytic efficacy.
Role as a Nucleophile and Base
This compound exhibits dual functionality as both a nucleophilic and a base catalyst. rsc.orgnih.govscielo.br The imidazole (B134444) ring contains two nitrogen atoms: one is a basic, pyridine-type nitrogen with a lone pair of electrons in an sp2 hybrid orbital, and the other is a less basic, pyrrole-type nitrogen. researchgate.netmdpi.com The pyridine-type nitrogen can act as a nucleophile, directly attacking the electrophilic carbon of the epoxy ring. researchgate.net
Simultaneously, the imidazole can function as a general base. rsc.orgscielo.br In this role, it can abstract a proton from a hydroxyl group (if present) or other proton donors in the reaction mixture, generating a more potent nucleophile (an alkoxide ion) that then attacks the epoxy ring. mdpi.com Studies have shown that in certain reactions, such as the hydrolysis of ethyl dichloroacetate, 2-substituted imidazoles like 2E4MI operate through a general base catalysis mechanism, with no evidence of nucleophilic catalysis. rsc.org The versatility to act as either a nucleophile or a base is a key feature of imidazole catalysis. scielo.br
Protonation and Epoxide Ring Activation
A crucial step in the catalytic cycle involves the protonation of the this compound. This protonation leads to the formation of an imidazolium (B1220033) ion, which then serves as a catalyst. bdmaee.netcyclohexylamine.net The imidazolium ion can interact with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, making the ring more susceptible to nucleophilic attack. This activation of the epoxide ring is a critical step that facilitates the subsequent ring-opening reaction.
Formation of Epoxy-Imidazole Adducts (1:1 and 2:1)
The reaction between this compound and epoxides proceeds through the formation of adducts. guidechem.comresearchgate.net Initially, the nucleophilic nitrogen of the imidazole attacks an epoxy group, leading to the formation of a 1:1 adduct. researchgate.netresearchgate.net This initial reaction is a primary step in the curing process. researchgate.net
For imidazoles that are unsubstituted at the N-1 position, like 2E4MI, the reaction can proceed further. After the formation of the initial 1:1 adduct, a proton transfer can occur, regenerating a pyridine-type nitrogen. researchgate.net This newly formed basic site can then react with a second epoxy molecule, resulting in the formation of a 2:1 epoxy-imidazole adduct. researchgate.netresearchgate.net This 2:1 adduct, which possesses both positive and negative charges, is considered to be the actual catalytic species that initiates the polymerization process. researchgate.netresearchgate.net The formation of these adducts ensures that the imidazole becomes permanently integrated into the polymer network. researchgate.net
Anionic Polymerization Pathways
The formation of the epoxy-imidazole adducts, particularly the 2:1 adduct, paves the way for anionic polymerization. researchgate.net The negatively charged oxygen atom (alkoxide) of the adduct acts as the initiating species for a chain-growth polymerization of the epoxy resin. researchgate.net This anionic center attacks another epoxy monomer, propagating the polymer chain. This polymerization process is characterized by the creation of aliphatic ether bonds. illinois.edu Differential scanning calorimetry (DSC) studies often show two distinct peaks, with the first corresponding to the adduct formation reactions and the second, larger exothermic peak corresponding to the anionic polymerization of the epoxy resin initiated by the adduct. researchgate.net
Curing Kinetics of Epoxy Resin Systems with this compound
The curing of epoxy resins with this compound is a complex process that has been extensively studied using techniques like differential scanning calorimetry (DSC). chemicalbook.com The curing reaction can generally be divided into two main stages: an initial addition reaction followed by catalytic polymerization. chemicalbook.com
The rate of the curing reaction is highly dependent on temperature. Isothermal DSC studies show that as the curing temperature increases, the time required to reach the gel point decreases significantly. For example, in one study, the gel time for an epoxy system cured with 2,4-EMI decreased from 58.6 minutes at 70°C to 21.5 minutes at 85°C.
The catalytic polymerization stage is often characterized by an induction period, which also decreases with increasing temperature. chemicalbook.com Kinetic models have been developed to describe the curing process. These models often separate the reaction into two steps based on the induction period. chemicalbook.com While these models can predict experimental results to a certain extent, deviations are often observed at higher degrees of curing. chemicalbook.com To account for this, diffusion-controlled kinetic models have been proposed, which introduce a critical value of curing degree and a diffusion factor. chemicalbook.com
The apparent activation energy (Ea) for the curing reaction, a measure of the energy barrier that must be overcome for the reaction to occur, has been determined by various researchers. For epoxy systems cured with this compound, reported activation energies are in the range of 65.1–70 kJ/mol and 80.3 kJ/mol.
Table 1: Gel Times of Epoxy-2,4-EMI System at Different Isothermal Temperatures
| Curing Temperature (°C) | Gel Time (minutes) |
|---|---|
| 70 | 58.6 |
| 75 | Not specified |
| 80 | Not specified |
| 85 | 21.5 |
Data sourced from a study on the cure behavior of an epoxy resin–montmorillonite–this compound nanocomposite. The table has been recreated to present the specified data points.
Table 2: Apparent Activation Energies for Epoxy Curing with this compound
| Epoxy System | Activation Energy (Ea) (kJ/mol) |
|---|---|
| Pure Epoxy E44–2,4-EMI | 80.3 |
| Pure Epoxy E44–2,4-EMI | 65.1–69.4 |
| Epoxy–Org-MMT–2,4-EMI | 67–70 |
This table compiles data from different investigations on the curing kinetics of epoxy systems with this compound. Org-MMT refers to organo-montmorillonite.
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used to investigate the curing behavior of thermosetting systems catalyzed by this compound (also referred to as 2,4-EMI or 2E4MI). By measuring the heat flow associated with chemical reactions, DSC provides quantitative data on the kinetics of the curing process.
Isothermal and Non-Isothermal Curing Kinetics Analysis
Isothermal and non-isothermal DSC studies are fundamental to understanding the curing kinetics of epoxy resins with this compound.
In isothermal DSC analysis, the system is held at a constant temperature, and the heat flow is monitored over time. Studies on the diglycidyl ether of bisphenol-A (DGEBA) epoxy resin cured with this compound show that the curing reaction is influenced by both chemical factors at low degrees of cure and diffusion factors at higher degrees of cure. chemicalbook.comresearchgate.netgfzxb.org The process is often separated into two main stages: an initial addition reaction followed by catalytic polymerization. chemicalbook.comresearchgate.netgfzxb.org
Non-isothermal DSC analysis, where the sample is heated at a constant rate, reveals how the curing process changes with temperature. For instance, in a DGEBA system cured with a latent hardener salt based on 2E4MI (PMA/2E4MI), the curing reaction was found to start at approximately 130°C, whereas the system with 2E4MI alone began to cure around 95°C. tandfonline.com This highlights the influence of the hardener's formulation on the initiation of the curing process. tandfonline.com
Determination of Curing Temperature, Curing Time, and Activation Energy
DSC analysis is instrumental in determining key curing parameters such as temperature ranges, cure times, and the activation energy (Ea) of the reaction. The activation energy represents the minimum energy required to initiate the curing reaction.
Different studies have reported various activation energies for epoxy systems cured with this compound, with values often depending on the specific resin system and analytical method used. For example, an apparent activation energy for a pure epoxy E44–2,4-EMI system was found to be in the range of 67–70 kJ/mol. Another study reported a similar range of 70 to 79 kJ/mol for several active imidazoles, including this compound. chemicalbook.com Using the Kissinger equation on DSC data, one investigation calculated the apparent activation energy for epoxy–imidazole cure reactions to be between 59 and 65 kJ/mol. researchgate.net
Curing time is also a critical parameter. In one study using dynamic torsional vibration, the gel time for a pure epoxy E44–2,4-EMI system decreased significantly from 58.6 minutes at 70°C to 21.5 minutes at 85°C, demonstrating the strong dependence of cure rate on temperature.
| Parameter | Value | System/Method | Source |
|---|---|---|---|
| Activation Energy (Ea) | 67–70 kJ/mol | Epoxy E44–2,4-EMI system | |
| Activation Energy (Ea) | 70–79 kJ/mol | Epoxy-imidazole systems | chemicalbook.com |
| Activation Energy (Ea) | 59–65 kJ/mol | Epoxy-imidazole systems (Kissinger method) | researchgate.net |
| Activation Energy (Ea) | Significantly higher with PMA/2E4MI salt vs. 2E4MI alone | DGEBA epoxy (Arrhenius method) | tandfonline.com |
| Gel Time | 58.6 min | Epoxy E44–2,4-EMI at 70°C | |
| Gel Time | 21.5 min | Epoxy E44–2,4-EMI at 85°C | |
| Curing Start Temperature | ~95°C | DGEBA-2E4MI system | tandfonline.com |
| Curing Start Temperature | ~130°C | DGEBA-PMA/2E4MI latent system | tandfonline.com |
Identification of Induction Periods and Reaction Stages
A notable characteristic of the curing of DGEBA epoxy resin with 2,4-EMI is the presence of an induction period. chemicalbook.comresearchgate.netgfzxb.org DSC studies have indicated that the curing reaction can be divided into two distinct stages. chemicalbook.comresearchgate.netgfzxb.org The first is an addition reaction, followed by a second stage of catalytic polymerization. chemicalbook.comresearchgate.netgfzxb.org This catalytic polymerization stage is preceded by an induction period, the duration of which decreases as the curing temperature increases. chemicalbook.comresearchgate.netgfzxb.org This phenomenon suggests a multi-step reaction mechanism where an initial adduct must be formed before the bulk polymerization can proceed efficiently.
Kinetic Modeling Approaches
To quantitatively describe the curing process, various kinetic models are applied to the data obtained from DSC and other analytical methods.
Avrami and Arrhenius Methods
The Avrami and Arrhenius methods are frequently employed to analyze the non-isothermal cure processes of epoxy resins. The Avrami model, originally developed for the kinetics of crystallization, can be adapted to describe crosslinking polymerization under certain conditions. mdpi.com The Arrhenius equation is used to determine the activation energy of the reaction by relating the reaction rate constant to temperature. mdpi.com
In a comparative study, these methods were used to analyze the cure kinetics of a DGEBA epoxy resin with either 2E4MI alone or a latent PMA/2E4MI salt. tandfonline.com The analysis revealed that the apparent activation energy for the system cured with the PMA/2E4MI salt was significantly higher than that for the system cured with 2E4MI alone, particularly in the early stages of the reaction. tandfonline.com This finding quantitatively supports the observation that the salt form possesses thermal latency. tandfonline.com The applicability of the Avrami model can be tested by examining the value of conversion at the maximum reaction rate (αp) under non-isothermal conditions; for Avrami models, this value should be in the range of 0.61–0.63. mdpi.com
Two-Step Curing Kinetic Models
Based on the observation of distinct reaction stages, two-step kinetic models have been developed. For the DGEBA system cured with 2,4-EMI, a kinetic model separated into two steps by the induction period was established based on the reaction mechanism. chemicalbook.comresearchgate.netgfzxb.org While this model could predict some experimental results, deviations were observed at higher degrees of curing (α). chemicalbook.comresearchgate.netgfzxb.org
To account for these deviations, a diffusion-controlled curing kinetic model was developed by introducing a critical value of curing degree (αc) and a diffusion factor. chemicalbook.comresearchgate.netgfzxb.org This more advanced model acknowledges that as the resin cures and its viscosity increases, the reaction rate becomes limited by the diffusion of reactive species. For systems cured in the 90-120°C range, the values of αc were calculated, showing that the glass transition of the system mainly affects this critical value. chemicalbook.comresearchgate.netgfzxb.org As the curing temperature increases, the degree of cure at the glass transition point also increases, leading to a higher αc. chemicalbook.comresearchgate.netgfzxb.org This indicates a shift from chemical control in the early stages to diffusion control in the later stages of the reaction. chemicalbook.comresearchgate.net
Factors Influencing Curing Kinetics
The rate and extent of the curing reaction involving this compound are not intrinsic but are influenced by several external and formulation-specific factors.
Concentration of this compound
The concentration of this compound is a critical parameter that directly governs the curing kinetics and the final properties of the polymer network. bdmaee.net
High Concentrations: At higher concentrations, it can also act as a curing agent, participating directly in the crosslinking reaction. bdmaee.netbdmaee.net However, an excessive concentration can be detrimental, potentially plasticizing the epoxy network, which lowers the glass transition temperature (Tg) and can lead to increased brittleness. bdmaee.net Research shows that an imidazole concentration above 5 wt% is often necessary to achieve a complete cure of the epoxy resin. researchgate.net
The following table summarizes the general effects of this compound concentration on epoxy curing:
| Concentration Level | Primary Role | Effect on Curing | Potential Impact on Properties |
| Low | Accelerator | Promotes reaction rate. bdmaee.net | Improved degree of cure, enhanced adhesion. bdmaee.net |
| Optimal | Accelerator / Co-Curing Agent | Balanced curing process. bdmaee.net | Maximized crosslinking, minimized internal stress. bdmaee.net |
| High / Excessive | Curing Agent | Can lead to over-curing. bdmaee.netbdmaee.net | Reduced glass transition temperature (Tg), increased brittleness. chemicalbook.combdmaee.net |
Curing Temperature
Curing temperature is a fundamental factor that dictates the rate of the epoxy curing reaction. magnificoresins.com
Accelerated Reaction: Higher temperatures significantly increase the reaction rate, leading to shorter curing times. bdmaee.netresearchgate.netbdmaee.net For instance, the catalytic activity of this compound allows for effective curing at lower temperatures (e.g., 120-150 °C) compared to some traditional curing agents that require 180-200 °C. bdmaee.net
Induction Period: The induction period for the catalytic polymerization stage decreases as the curing temperature (Tc) increases. researchgate.net
Potential Issues: While elevated temperatures speed up the process, they also shorten the workable pot life. magnificoresins.com Excessively high temperatures can cause rapid, uncontrolled polymerization (exotherm), which may degrade the resin and negatively affect its mechanical and adhesive properties. bdmaee.netmagnificoresins.com Conversely, temperatures that are too low can drastically slow or even halt the curing process, resulting in an incomplete cure. magnificoresins.com Studies have shown that for a DGEBA system with a latent hardener based on this compound, the curing reaction initiated at about 130°C, compared to 95°C for the system with unblocked this compound. tandfonline.com
Type of Epoxy Resin and Co-Curing Agents
The curing kinetics are also dependent on the specific type of epoxy resin and the presence of any co-curing agents. This compound is versatile and used with a range of resins and hardeners. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Epoxy Resins: It is commonly used with bisphenol-A diglycidyl ether (DGEBA) type resins. chemicalbook.comresearchgate.net It also serves as a catalyst for blends of hyperbranched aromatic epoxy polymers and bisphenol F diglycidyl ether and as a curing agent for polysiloxane episulfide resin (PSER). sigmaaldrich.comsigmaaldrich.com Its use extends to cycloaliphatic epoxy resins as well. appliedmineralogy.com
Co-Curing Agents: In many formulations, this compound acts as an accelerator for other primary curing agents, such as anhydrides. scispace.comresearchgate.netappliedmineralogy.com For example, it is used with methylhexahydrophthalic anhydride (B1165640) (MHHPA) in cycloaliphatic epoxy systems. appliedmineralogy.com The curing mechanism in these systems involves the imidazole initially opening the anhydride ring, which then reacts with the epoxide. appliedmineralogy.com
Polyurethane Systems: Its utility extends to polyurethane chemistry, where this compound-terminated polyurethane prepolymers have been synthesized using various isocyanates like toluene (B28343) diisocyanate (TDI) and isophorone (B1672270) diisocyanate (IPDI). researchgate.nettandfonline.com
Role of Latent Curing Properties
Latency is a crucial property for formulating stable, one-component epoxy systems that cure only upon the application of a trigger, typically heat. chemicalbook.comtandfonline.com this compound can be incorporated into latent curing systems, which improves storage stability and processability. tandfonline.comtandfonline.com
Blocked Agents: One method to induce latency is by blocking the active tertiary amine groups of the imidazole. tandfonline.com For example, reacting this compound with 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid, PMA) creates a salt that acts as a latent hardener. tandfonline.com This blocked hardener shows significantly better storage stability compared to the free imidazole. tandfonline.com The cure reaction for such a system initiates at a higher temperature, but once triggered, the reactivity becomes high. tandfonline.com
Polymer Encapsulation: Another approach involves creating this compound-terminated polyurethane prepolymers. researchgate.nettandfonline.com These functional prepolymers act as latent curing agents for epoxy resins like DGEBA, exhibiting excellent storage stability and curing effectively at elevated temperatures (120–140 °C). tandfonline.com This method also offers the benefit of improving the toughness of the final cured product. tandfonline.com The use of this compound as a latent polymerization initiator has also been demonstrated in self-healing epoxy polymers. chemicalbook.com
General Catalysis in Polymer Synthesis
Beyond its primary role in epoxy curing, this compound is a versatile catalyst in other areas of polymer synthesis, most notably in the production of polyurethanes. guidechem.comulprospector.combdmaee.netgoogle.com
In polyurethane chemistry, it catalyzes the fundamental reaction between isocyanates and polyols to form urethane (B1682113) linkages. guidechem.combdmaee.net Its catalytic activity is beneficial for producing various polyurethane products, including foams and coatings. guidechem.comgoogle.com The alkyl substituents on the imidazole ring, such as the ethyl and methyl groups in this compound, enhance its catalytic activity compared to unsubstituted imidazole. google.com This makes it a preferred catalyst for accelerating curing and hardening in polyurethane systems. google.com
The compound's utility as a selective catalyst for both epoxy and urethane reactions makes it a valuable tool in diverse polymer applications. ulprospector.com
Influence of 2 Ethyl 4 Methylimidazole on the Performance Characteristics of Polymeric Systems
Thermomechanical Properties
The thermomechanical behavior of a polymer, including its response to temperature and mechanical stress, is fundamentally altered by the inclusion of 2-Ethyl-4-methylimidazole. This is primarily due to its role in the curing process, which dictates the final network structure of the polymer.
Glass Transition Temperature (Tg) Analysis
The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The concentration of this compound and the curing conditions significantly influence the Tg of epoxy systems.
Generally, for the homopolymerization of diglycidyl ether of bisphenol-A (DGEBA) catalyzed by 2E4MI, the Tg can range from as low as -22°C for the monomer to as high as 180°C for the fully cured polymer. kpi.ua The final Tg is highly dependent on the curing thermal history; for instance, some samples may only reach a Tg of around 100°C even after extensive post-curing. kpi.ua In certain epoxy systems, an increase in the concentration of imidazole (B134444) derivatives, including 2E4MI, can lead to a reduction in the glass transition temperature. chemicalbook.comillinois.edu This is attributed to the specific curing mechanisms and the resulting polymer network structure. researchgate.net For example, in one study, the Tg of an epoxy cured with a bio-derived dihydroxylimine hardener in the presence of 2E4MI was found to be 87°C. semanticscholar.org
Conversely, other studies have shown that epoxy compositions cured with various agents in the presence of 2E4MI as a catalyst can achieve high Tg values, averaging around 188°C. vot.pl The addition of nanosilica to an epoxy matrix containing this compound has also been shown to potentially increase the glass transition temperature. scispace.com Furthermore, a bio-based thermoset using a rosin-based epoxy and maleopimaric acid (MPA) with 2E4MI as a catalyst exhibited a Tg of 164°C. uni-bayreuth.de
Table 1: Influence of this compound on Glass Transition Temperature (Tg)
| Polymer System | 2E4MI Concentration/Role | Observed Tg | Reference |
|---|---|---|---|
| DGEBA Homopolymerization | Catalyst | Up to 180°C | kpi.ua |
| Epoxy/Amine System | Latent Initiator (10 wt%) | Reduction with increasing concentration | chemicalbook.comillinois.edu |
| Epoxy with Dihydroxylimine Hardener | Catalyst | 87°C | semanticscholar.org |
| Various Epoxy Compositions | Catalyst | ~188°C | vot.pl |
| Rosin-Based Epoxy/MPA | Catalyst (1.0 wt%) | 164°C | uni-bayreuth.de |
Thermal Stability and Degradation Behavior (TGA)
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The presence of this compound in a polymer formulation can affect its degradation profile.
Epoxy resins cured with 2E4MI are known for their high thermal stability, often stable up to at least 200°C. kpi.ua In a study involving epoxy/mesoporous carbon composites, TGA was used to assess the thermal stability and degradation behavior, indicating the influence of the filler in a 2E4MI-cured system. oak.go.kr Another study on a bio-derived hardener with 2E4MI showed an onset degradation temperature (5% weight loss) of 302.9°C. semanticscholar.org The thermal stability of epoxy-cyanate ester blends, where 2E4MI is released by a latent catalyst, has also been investigated using TGA. doi.org
Crosslink Density and Network Structure Development
The catalytic action of this compound is central to the development of the three-dimensional network structure in thermosetting polymers like epoxies. researchgate.net This network structure, characterized by its crosslink density, is a primary determinant of the material's properties.
The curing of epoxy resins with imidazoles, including 2E4MI, proceeds through a complex mechanism that can involve both adduct formation and anionic polymerization, leading to a highly crosslinked polymer. researchgate.netsurrey.ac.uk The concentration of the imidazole can influence the extent of these reactions. researchgate.net The curing history plays a crucial role in the final network structure and, consequently, the ultimate glass transition temperature. kpi.ua
In the context of epoxy foams, the content of this compound has a direct impact on the crosslinking density of the cured epoxy resin. researchgate.net One study found that increasing the 2E4MI content within a certain range (10–50 mol%) led to a reduction in the crosslinking density of the fully cured epoxy. researchgate.net This reduced crosslinking density, in turn, improved the foamability of the cured resin. researchgate.net The development of interpenetrating polymer networks in epoxy-cyanate ester blends, facilitated by a latent 2E4MI catalyst, also highlights its role in structuring the polymer network. doi.org
Mechanical Performance Metrics
The mechanical strength and toughness of a polymeric material are direct consequences of its internal structure, which is significantly influenced by the curing process catalyzed by this compound.
Tensile Strength, Flexural Strength, and Compressive Strength
The mechanical properties of polymers, such as tensile, flexural, and compressive strengths, are enhanced by the robust crosslinked network formed during curing with this compound.
Epoxy resins are known for their excellent mechanical properties, including high tensile and compressive strengths. researchgate.net In epoxy-cyanate ester blends, the use of a latent catalyst that releases 2E4MI contributes to high mechanical properties due to the formation of interpenetrating networks. doi.org A bio-based thermoset using a rosin-based epoxy cured with maleopimaric acid and 1.0 wt% of 2E4MI demonstrated a flexural modulus of 2.2 GPa and a flexural strength of 70 MPa. uni-bayreuth.de Another study reported that a crosslinked epoxy resin with a bio-derived dynamic hardener and 2E4MI catalyst exhibited a tensile strength of 85 MPa at an elongation of 5.9%. semanticscholar.org The addition of nanosilica to epoxy systems with this compound has been shown to improve both tensile and flexural properties. scispace.com In the case of epoxy foams, the compressive strength and modulus were found to increase with density, with one system showing a compressive strength increase from 0.507 MPa to 3.021 MPa as density increased. researchgate.net
Table 2: Mechanical Properties of Polymeric Systems with this compound
| Polymer System | Property | Value | Reference |
|---|---|---|---|
| Rosin-Based Epoxy/MPA with 1.0 wt% 2E4MI | Flexural Modulus | 2.2 GPa | uni-bayreuth.de |
| Rosin-Based Epoxy/MPA with 1.0 wt% 2E4MI | Flexural Strength | 70 MPa | uni-bayreuth.de |
| Epoxy with Bio-derived Hardener and 2E4MI | Tensile Strength | 85 MPa | semanticscholar.org |
| Epoxy Foam (density 0.103 g/cm³) | Compressive Strength | 0.507 MPa | researchgate.net |
| Epoxy Foam (density 0.305 g/cm³) | Compressive Strength | 3.021 MPa | researchgate.net |
Impact Resistance and Fracture Toughness
Impact resistance and fracture toughness are measures of a material's ability to withstand sudden loads and resist crack propagation. The inclusion of this compound can have varied effects on these properties.
In some cases, increasing the concentration of imidazole can lead to an increase in the fracture toughness of the host epoxy. chemicalbook.comillinois.edu This is sometimes accompanied by a decrease in the glass transition temperature. chemicalbook.comillinois.edu The use of toughening agents, such as long-chain branched polymers in conjunction with 2E4MI as a catalyst, has been shown to effectively enhance the impact resistance of epoxy resin systems. acs.org For instance, the impact strength of an epoxy system was increased from 11.44 kJ/m² to 20.83 kJ/m² with the addition of a toughening agent in a 2E4MI-catalyzed system. acs.org Conversely, high concentrations of 2E4MI can sometimes lead to over-curing, which may negatively affect the flexibility and impact resistance of a coating. bdmaee.net In the context of epoxy foams, the introduction of a microcellular structure in a system cured with 2E4MI was found to improve the ductility and impact strength, although it lowered the tensile strength. researchgate.net
Influence of this compound Loading on Mechanical Properties
The concentration of this compound (2E4MI) in an epoxy resin system is a critical determinant of the final mechanical properties of the cured polymer. Research indicates that varying the loading of 2E4MI directly impacts the crosslinking density, which in turn modifies characteristics such as toughness, tensile strength, and glass transition temperature (Tg).
Studies have shown that as the concentration of 2E4MI increases within a certain range (e.g., 10 to 50 mol%), the crosslinking density of the cured epoxy tends to decrease. researchgate.net This reduction in crosslinking can lead to an increase in the material's fracture toughness, making it more resistant to cracking under stress. researchgate.net However, this is often accompanied by a decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. bdmaee.netuni-bayreuth.de
Table 1: Effect of this compound (2E4MI) Loading on Epoxy Resin Mechanical Properties
| Property | Effect of Increasing 2E4MI Concentration | Underlying Mechanism | Source |
|---|---|---|---|
| Crosslinking Density | Decreases (within a 10-50 mol% range) | Changes in the polymerization reaction stoichiometry and kinetics. | researchgate.net |
| Fracture Toughness | Increases | A lower crosslink density can allow for more energy absorption before fracture. | researchgate.net |
| Glass Transition Temperature (Tg) | Decreases | Excess 2E4MI can act as a plasticizer within the epoxy network, reducing its rigidity at higher temperatures. | bdmaee.netuni-bayreuth.de |
| Impact Strength (in foams) | Increases | The formation of a microcellular structure at certain loadings improves the material's ability to absorb impact energy. | researchgate.net |
| Tensile Strength & Modulus (in foams) | Decreases | The presence of microcellular structures reduces the load-bearing cross-sectional area. | researchgate.net |
Chemical Resistance Profiles
Polymeric systems cured with this compound are noted for their robust chemical resistance, a critical attribute for applications in harsh environments. specialchem.com The highly crosslinked, stable network formed during the curing process imparts significant resilience against a variety of chemicals, including acids, alkalis, and solvents.
Epoxy resins cured with 2E4MI demonstrate particularly strong resistance to acids and caustic solutions. google.com This makes them suitable for use in chemical-resistant coatings, linings, and composite materials. The imidazole ring structure contributes to the stability of the cured polymer matrix, preventing chemical attack and degradation. Formulations combining 2E4MI with other curing agents, such as diethylenetriamine (B155796) (DETA), have been shown to produce coatings that are fully resistant to softening or blistering after prolonged exposure to water and 20% caustic solutions. google.com
Table 2: Chemical Resistance of Epoxy Systems Cured with this compound
| Chemical Agent | Resistance Level | Observation | Source |
|---|---|---|---|
| Acids | Excellent | Superior performance compared to some other amine curing agents. | threebond.co.jp |
| 20% Caustic Solution | Excellent | No softening or blistering observed after 7 days of exposure in a DETA-imidazole cured system. | google.com |
| Water | Excellent | No softening or blistering observed after 7 days of exposure in a DETA-imidazole cured system. | google.com |
| Methyl Isobutyl Ketone | Effective Resistance | Resin cured with a combination of DETA and an imidazole exhibited effective resistance. | google.com |
Electrical Properties in Electronic Encapsulation Resins
In the electronics industry, this compound is a favored curing agent for epoxy resins used in the encapsulation of components like semiconductors and for manufacturing printed circuit board laminates. evonik.com This is due to the excellent electrical insulating properties and dielectric characteristics of the resulting cured systems. westlakeepoxy.comwestlakeepoxy.com
The primary function of an encapsulation resin is to protect electronic components from moisture, dust, shock, and vibration while providing electrical insulation. Epoxy systems cured with 2E4MI achieve a high degree of cure and form a dense, void-free matrix, which is essential for preventing electrical breakdown and ensuring long-term reliability. evonik.com These systems maintain their high mechanical and electrical properties, making them suitable for demanding applications. evonik.com The dielectric constant of these materials can be influenced by factors such as the density of the final cured product; for instance, in epoxy foams, a lower density can lead to a lower dielectric constant. researchgate.net
Table 3: Electrical Performance of this compound in Epoxy Resins
| Application | Key Property | Performance Advantage of 2E4MI Systems | Source |
|---|---|---|---|
| Electronic Encapsulation | Electrical Insulation | Cured resins exhibit high dielectric strength and insulating characteristics. | westlakeepoxy.comwestlakeepoxy.com |
| Printed Circuit Board Laminates | High Electrical Properties | Contributes to the overall performance and reliability of the laminate. | evonik.com |
| Epoxy Foams | Low Dielectric Constant (ε) | The dielectric constant can be lowered by decreasing the foam density (e.g., a value as low as 2.28 at 10 kHz for a foam with a density of 0.162 g/cm³). | researchgate.net |
Pot Life Control in Resin Mixtures
Pot life, or the working time during which a resin mixture remains liquid and usable, is a critical processing parameter. This compound offers advantages in controlling the pot life of epoxy resin systems. Compared to some other amine-based curing agents, imidazoles can provide a longer pot life at room temperature while still offering rapid curing at elevated temperatures. threebond.co.jp
This characteristic of latent reactivity is highly desirable for one-component adhesive and encapsulation formulations, allowing for extended storage stability and easier handling. threebond.co.jp The pot life can be significantly influenced by the formulation. For example, the addition of fillers like silica (B1680970) can extend the pot life of a 2E4MI-cured epoxy system from days to weeks at room temperature. google.com Furthermore, chemical modification of the 2E4MI molecule, such as in 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole, has been shown to increase latency and prolong pot life even further, making it suitable for processes like vacuum-assisted resin infusion. mdpi.com
Table 4: Pot Life of Epoxy Resin Systems with this compound (2E4MI)
| Formulation | Curing Agent/Concentration | Pot Life at Room Temperature | Source |
|---|---|---|---|
| Polyether A Epoxy Resin | 5 parts this compound acetate | 5 days | google.com |
| Polyether A Epoxy Resin with Silica Filler | 5 parts this compound acetate | 3 weeks | google.com |
| Polyether A Epoxy Resin with Silica Filler | 10 parts this compound acetate | 2 weeks | google.com |
| General Epoxy Systems | Imidazoles (general) | Longer pot life compared to other tertiary amines. | threebond.co.jp |
| DGEBA Epoxy Resin | 4 wt% 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole | Longer pot life than the equivalent 2E4MI system. | mdpi.com |
Advanced Materials Applications and Research Directions
Epoxy Resin Systems
2-Ethyl-4-methylimidazole is widely utilized in epoxy resin systems as both a curing agent and a catalyst. basf.comchemimpex.com It is soluble in epoxy resins and is typically used in dosages ranging from 2 to 7 parts per hundred of resin (phr). chemicalbook.com The curing process with 2E4MI can be divided into two stages: an addition reaction followed by catalytic polymerization. chemicalbook.com Epoxy resins cured with this compound exhibit superior heat resistance, oxidation resistance, and chemical resistance, particularly against acids, when compared to those cured with traditional agents like m-phenylenediamine. chemicalbook.com The deformation resistance temperature of the cured epoxy increases with higher concentrations of 2E4MI and elevated curing temperatures. chemicalbook.com
Protective Coatings
In the field of protective coatings, this compound is instrumental in formulating systems with excellent adhesion, chemical resistance, and robust mechanical properties. chemimpex.combdmaee.net Its role as a curing agent for epoxy resins allows for the creation of coatings that protect substrates from corrosion, abrasion, and harsh environmental conditions. chemimpex.com The use of 2E4MI contributes to the development of coatings with long shelf stability in solvent-based systems and high chemical and heat resistance in baked systems. specialchem.com Research has shown that epoxy systems cured with 2E4MI demonstrate improved performance, making them suitable for industrial and automotive coatings. basf.com
Adhesives
This compound is a key ingredient in the formulation of high-performance epoxy adhesives. haihangindustry.comspecialchem.com It can act as the sole hardener for catalytic cures of high-temperature epoxy resins used in laminating adhesives or as an accelerator for anhydride-cured systems. specialchem.com The resulting adhesives exhibit outstanding adhesion to a variety of substrates, including metal and glass, and possess good dimensional stability. specialchem.comevonik.com The incorporation of 2E4MI leads to adhesives with long pot life, allowing for easier handling and application in industrial settings. specialchem.com
Electronic Encapsulation Resins
The electronics industry utilizes this compound in epoxy resin compositions for the encapsulation of electronic components. unilongmaterial.com These encapsulants are designed to protect sensitive electronic members from moisture, dust, and physical shock. 2E4MI is also a highly efficient accelerator for anhydride-cured epoxies in electronic encapsulation applications. evonik.com Research has focused on developing resin compositions for encapsulating large-area substrates, where suppressing warpage is a critical challenge. google.com The inclusion of 2E4MI, along with other components like a compound having a polyalkylene glycol chain and a filler, can help in creating liquid-state resin compositions that effectively minimize substrate warpage. google.com
Powder Coatings
This compound serves as a catalyst and curing agent in powder coating formulations. allhdi.comnovelchem.co.in Its use in powder coatings contributes to the development of durable and environmentally friendly coating solutions. The compound's catalytic activity allows for efficient curing of the powder coating upon heating, resulting in a hard and resilient finish.
High-Solids Coatings
In high-solids coatings, this compound is used to reduce viscosity and improve application properties. bdmaee.net High-solids coatings contain a lower amount of volatile organic compounds (VOCs), making them a more environmentally friendly option. The addition of 2E4MI facilitates the formulation of these coatings without compromising their performance characteristics. ulprospector.com
Marine Coatings
The demanding marine environment requires coatings with exceptional protective properties. This compound is utilized in the formulation of marine coatings to enhance their durability and resistance to saltwater, humidity, and other corrosive elements. bdmaee.net Its role in curing epoxy resins contributes to the creation of robust and long-lasting protective layers for ships and offshore structures.
Interactive Data Table: Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 | g/mol |
| Melting Point | 45-54 | °C |
| Boiling Point | 292-295 | °C |
| Density | 0.975 | g/mL at 25 °C |
| Flash Point | 137 | °C |
| Appearance | Yellowish viscous liquid to solid |
Composite Materials
This compound is extensively utilized as a curing agent or accelerator for epoxy resins, which are fundamental to many composite materials. dntb.gov.uaacs.orgresearchgate.netresearchgate.net Its incorporation into epoxy resin systems is critical for applications such as bonding, coatings, casting, encapsulation, and impregnation. dntb.gov.uaresearchgate.net When used to cure epoxy resins, this compound imparts superior heat resistance and chemical resistance, particularly against acids, when compared to traditional curing agents like m-phenylenediamine. dntb.gov.ua The deformation resistance temperature of the resulting cured epoxy increases with higher concentrations of this compound and elevated curing temperatures. dntb.gov.ua
The compound's effectiveness extends to its use as a cross-linking agent. For instance, it facilitates the co-cross-linking of bio-based multi-functional epoxides with bisphenol A diglycidyl ether (BPADE), resulting in network copolymers with notable thermal decomposition temperatures. dntb.gov.ua Furthermore, the influence of this compound on the cure behavior of epoxy systems containing multiwalled carbon nanotubes (MWCNTs) has been investigated, showing that it can modulate the initial curing temperature and activation energy of the cure reaction. dntb.gov.ua In certain formulations, it can also function as a curing agent on its own, a role that is highly dependent on temperature and concentration. mdpi.com
Self-Healing Epoxy Systems
A groundbreaking application of this compound is in the creation of self-healing epoxy systems. dntb.gov.uadntb.gov.ua In this innovative approach, the compound is integrated into the epoxy matrix as a latent polymerization initiator. dntb.gov.uadntb.gov.uaresearchgate.net When the material sustains damage, such as a crack, a healing agent, typically a liquid epoxy monomer like EPON 8132, infiltrates the damaged area. dntb.gov.uadntb.gov.ua With the application of moderate heat, the latent this compound initiates the polymerization of the healing agent, thereby repairing the damage. dntb.gov.uadntb.gov.ua
Research has demonstrated the remarkable efficiency of this system. Using tapered double cantilever beam fracture tests, studies have shown that a recovery of over 90% in fracture toughness can be achieved over multiple healing cycles. dntb.gov.uaresearchgate.net In samples containing 10 wt% of this compound, as many as 11 repeated healing cycles have been possible. dntb.gov.uaresearchgate.net The incorporation of this imidazole (B134444) also affects the host epoxy's properties, leading to a decrease in the glass transition temperature and an increase in fracture toughness as its concentration rises. dntb.gov.uadntb.gov.ua This self-healing technology has also been adapted to repair electrical damage in thermoset polymers, where this compound initiates anionic polymerization to mend electrical tree channels, fully recovering the material's dielectric properties. scispace.com
| Effect of this compound on Self-Healing Epoxy | |
| Role | Latent polymerization initiator dntb.gov.uadntb.gov.ua |
| Healing Mechanism | Thermal initiation of epoxy monomer polymerization in damaged areas dntb.gov.ua |
| Healing Efficiency | >90% recovery of fracture toughness dntb.gov.uaresearchgate.net |
| Repeatability | Up to 11 healing cycles (at 10 wt%) dntb.gov.uaresearchgate.net |
| Impact on Matrix | Increased fracture toughness, decreased glass transition temperature dntb.gov.uadntb.gov.ua |
Janus Hollow Sphere Formation in Epoxy
This compound plays a key role as a cross-linker in the sophisticated fabrication of cross-linked epoxy resin single-hole Janus hollow spheres. acs.orgresearchgate.net This process occurs through cross-linking induced phase separation within an emulsion droplet. acs.orgresearchgate.net The droplet is composed of an epoxy oligomer, toluene (B28343), and hexadecane (B31444), with this compound added to the aqueous phase. acs.orgresearchgate.net
During the cross-linking process, the hexadecane forms an eccentric core within the newly formed cross-linked epoxy sphere. acs.orgresearchgate.net After the solvents are dissolved, a single hole is created across the shell, resulting in a single-hole hollow sphere. acs.orgresearchgate.net The dimensions of the hole and the internal cavity can be precisely controlled by adjusting the solvent content and the concentration of the this compound cross-linker. acs.orgresearchgate.net This method allows for the selective modification of the sphere's exterior and interior surfaces, enabling the creation of responsive Janus hollow spheres with tailored functionalities. acs.org
Carbon Capture and Separation Technologies
Recent research has highlighted this compound as a highly promising absorbent for carbon capture and storage (CCS) technologies, offering an effective and low-cost solution for reducing atmospheric CO2 concentrations. dntb.gov.uadntb.gov.ua
CO2 Absorption Capacity and Efficiency in Aqueous Solutions
Aqueous solutions of this compound have demonstrated remarkable efficiency in capturing CO2. dntb.gov.ua Studies have shown a maximum CO2 molar absorption capacity of 1.0 mol per mol of the imidazole, indicating that one molecule of this compound can capture one molecule of CO2. dntb.gov.uadntb.gov.ua This high absorption capacity makes it a very efficient absorbent. The absorption rate is also noteworthy, although it is influenced by the concentration of the solution; lower mass fractions of this compound tend to achieve higher molar absorption capacities. dntb.gov.ua For instance, a system with a mass ratio of 0.5g of this compound to 14.5g of water reached a molar absorption capacity of 1.01 mol·mol⁻¹, signifying a near 100% utilization of the imidazole molecules. dntb.gov.ua The compound has shown effectiveness in separating and purifying CO2 from flue gas and even from the ambient air. dntb.gov.uadntb.gov.ua
| CO2 Absorption Performance of Aqueous this compound Solutions | |
| Maximum Molar Absorption Capacity | 1.0 mol CO2 / mol this compound dntb.gov.uadntb.gov.ua |
| Optimal System for High Capacity | Low mass fraction (e.g., 0.5:14.5 mass ratio of imidazole to water) dntb.gov.ua |
| Average Absorption Rate (0.5:14.5 system) | 0.17 mol·mol⁻¹·min⁻¹ dntb.gov.ua |
| Application | Separation and purification of CO2 from flue gas and ambient air dntb.gov.uadntb.gov.ua |
Regeneration and Desorption Mechanisms of CO2
A significant advantage of using this compound for CO2 capture is the ease of regeneration. The absorbed CO2 can be completely released by heating the solution to a relatively low temperature of less than 100°C (specifically, 90°C has been shown to be effective). dntb.gov.uadntb.gov.ua This is a lower regeneration temperature compared to many conventional amine-based systems, which often require temperatures above 100°C, potentially reducing the energy penalty associated with the regeneration step. mdpi.comdntb.gov.ua
Spectroscopic studies have revealed that the mechanism of CO2 absorption and desorption involves the formation of bicarbonate (HCO3⁻) and carbonic acid (H2CO3) as intermediates. dntb.gov.uadntb.gov.ua These intermediates are easily decomposed upon heating, which accounts for the low desorption temperature and high desorption efficiency of the system. dntb.gov.uadntb.gov.uascispace.com
Stability and Recyclability of Absorbent Systems
The stability and recyclability of the this compound absorbent system are crucial for its industrial viability. Stability tests have shown that the aqueous system is quite robust, with less than a 10% loss of its molar absorption capacity after eight absorption-desorption cycles. dntb.gov.uadntb.gov.ua In one specific test, the system lost only 5.8% of its initial absorption capacity after eight cycles, demonstrating good cyclability and stability for CO2 capture applications. mdpi.comdntb.gov.ua This indicates that this compound is a promising, low-cost, and stable CO2 absorbent for potential industrial implementation. dntb.gov.uadntb.gov.ua
SO2 Absorption in Ionic Liquid Derivatives
The compound this compound serves as a foundational component in the synthesis of specialized ionic liquids designed for sulfur dioxide (SO₂) capture. Research has focused on creating functionalized ionic liquids that can efficiently and reversibly absorb SO₂ from industrial flue gases.
Detailed Research Findings:
A notable example is the synthesis of the functional ionic liquid 2-ethyl-4-methylimidazolium alaninate (B8444949) ([Emim][Ala]). acs.orgresearchgate.net This ionic liquid was specifically designed to investigate its SO₂ absorption properties. Studies involving this derivative have provided significant insights into the absorption mechanism. acs.org
Spectroscopic analyses, including 13C Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR), have been employed to understand the interaction between the ionic liquid and SO₂. acs.org The findings reveal a chemical absorption process. In its pure form, the [Emim][Ala] ionic liquid captures SO₂ through a reaction that initially forms an ammonia (B1221849) sulfonic acid ester. acs.orgresearchgate.net
The physical properties of these ionic liquid derivatives are crucial for their application. Researchers have measured key parameters like density, viscosity, and surface tension over various temperatures to assess their suitability for industrial processes. acs.orgresearchgate.netacs.org
| Property | Temperature Range (°C) | Observation |
|---|---|---|
| Density | 20 to 70 | Decreases with increasing temperature. |
| Viscosity | 20 to 70 | Decreases significantly with increasing temperature. |
| Surface Tension | 20 to 70 | Decreases with increasing temperature. |
Intermediates in Pharmaceutical and Agrochemical Synthesis
This compound is a versatile chemical intermediate, serving as a critical building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. innospk.comexsyncorp.comazelis.comfishersci.de Its imidazole ring structure, featuring both ethyl and methyl groups, provides a reactive and adaptable framework that chemists can modify to create a wide array of derivatives. innospk.comguidechem.com
Detailed Research Findings:
The compound's utility lies in its ability to be a starting material or a key component in multi-step synthetic pathways. chemicalbook.comfishersci.com It is used to construct active ingredients for various products. azelis.com For instance, research has demonstrated its use in the synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. This reaction, known as aza-Michael addition, involves reacting this compound with an α,β-unsaturated compound like acrylonitrile. The resulting propanenitrile derivative is a more complex molecule that can be further elaborated into potential pharmaceutical or agrochemical agents.
The synthesis of such derivatives is often optimized for high yields and purity, sometimes employing solvent-free conditions to reduce environmental impact.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Significance |
|---|---|---|---|---|
| This compound | Acrylonitrile | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | Aza-Michael Addition | Creates a value-added intermediate for potential use in pharmaceutical and agrochemical development. |
While specific, large-scale pharmaceutical or agrochemical products directly citing this compound as the primary intermediate are not extensively detailed in publicly available literature, its role as a fundamental building block is widely acknowledged. innospk.comguidechem.com The related compound, 4-methylimidazole (B133652), for example, is a known starting material for the widely used ulcer drug cimetidine.
Other Emerging Applications (e.g., dyes, textile auxiliaries, pigments)
Beyond its established roles, this compound and its derivatives are finding use in other industrial applications, including the formulation of dyes, pigments, and textile auxiliaries. azelis.comchemicalbook.comfishersci.com
Detailed Research Findings:
In the field of pigments, derivatives of this compound have been incorporated into complex formulations. For example, the compound 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole, which is synthesized from this compound, has been cited as a component in pigment compositions intended for use in products like color filters. google.com
The general classification of this compound as an intermediate for dyes and pigments suggests its use in the synthesis of the core chromophore structure or as a modifying agent to enhance the properties of the final colorant. exsyncorp.comfishersci.de In the textile industry, it is listed as a textile auxiliary, which implies it could be used in processes such as dyeing to improve the fixation of dyes to fibers or to modify the characteristics of the textile material. chemicalbook.comfishersci.com The related compound, 2-methylimidazole (B133640), has been noted for its use as a dyeing auxiliary for acrylic fibers.
Characterization and Analytical Methodologies for 2 Ethyl 4 Methylimidazole Systems
Spectroscopic Techniques
Spectroscopy provides fundamental insights into the molecular structure and chemical environment of 2-Ethyl-4-methylimidazole.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecule's atomic framework.
In a study of 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide in deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum showed distinct signals corresponding to the ethyl and methyl groups, as well as the protons on the imidazole (B134444) ring. iucr.org The ethyl group appeared as a triplet at 1.26 ppm (methyl protons) and a quartet at 2.88 ppm (methylene protons), while the methyl group on the ring produced a singlet at 2.20 ppm. iucr.org The ¹³C NMR spectrum of the same compound revealed signals for the ethyl group carbons at 13.3 and 21.8 ppm, the methyl carbon at 11.8 ppm, and the imidazole ring carbons at 117.1, 131.4, and 150.7 ppm. iucr.org
During the investigation of CO₂ absorption, ¹³C NMR spectroscopy was instrumental in identifying the reaction intermediates. The appearance of a peak at 160 ppm in the aqueous solution of this compound after CO₂ exposure confirmed the formation of bicarbonate ions. mdpi.com
Table 1: NMR Spectral Data for this compound and its Cation Data presented for 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide in D₂O. iucr.org
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Ethyl (-CH₃) | 1.26 | Triplet |
| Ethyl (-CH₂-) | 2.88 | Quartet | |
| Methyl (-CH₃) | 2.20 | Singlet | |
| Imidazole Ring (C-H, N-H) | 4.70, 6.95 | Singlet, Singlet | |
| ¹³C NMR | Ethyl (-CH₃) | 13.3 | N/A |
| Ethyl (-CH₂-) | 21.8 | N/A | |
| Methyl (-CH₃) | 11.8 | N/A | |
| Imidazole Ring (C-H) | 117.1 | N/A | |
| Imidazole Ring (C2, C4) | 150.7, 131.4 | N/A |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. Studies on the synthesis of its derivatives and its use in curing epoxy resins have utilized FTIR to monitor chemical changes. tandfonline.comresearchgate.net For instance, when used to create blocked isocyanates, the disappearance of the NCO peak at 2250–2270 cm⁻¹ in the FTIR spectrum confirms the completion of the reaction. researchgate.net
Table 2: Key FTIR Absorption Bands for Imidazole-based Systems
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3420–2430 | N-H and C-H stretching | researchgate.net |
| 2250–2270 | Isocyanate (N=C=O) stretching (absence indicates reaction) | researchgate.net |
| 1500–1600 | C=N and C=C stretching in imidazole ring | tandfonline.com |
| 1000–1300 | C-N stretching | researchgate.net |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry has been used to obtain high-resolution mass data. nih.gov In positive ionization mode, the compound is detected as the protonated molecule [M+H]⁺. nih.gov Gas chromatography combined with mass spectrometry has also been employed to analyze gaseous products from processes involving 2E4MI, such as confirming the release of pure CO₂ during desorption studies. mdpi.comresearchgate.net
Table 3: Mass Spectrometry Data for this compound Data obtained via ESI-QTOF MS in positive mode. nih.gov
| Parameter | Value |
|---|---|
| Precursor Ion | [M+H]⁺ |
| Precursor m/z | 111.0916748 |
| Top 5 MS2 Fragment Peaks (m/z) | 81.044725 |
| 56.049476 | |
| 54.033826 | |
| 96.0682 | |
| 95.060375 |
Attenuated Total Reflection (ATR) is an accessory for FTIR that enables the analysis of samples in their native state with minimal preparation. Time-resolved in-situ ATR-IR spectroscopy has been particularly valuable for studying the mechanism of CO₂ capture and release by aqueous solutions of this compound. mdpi.comresearchgate.net In these studies, a band at 2341 cm⁻¹, attributed to the asymmetric stretching vibration of dissolved CO₂, appears as the solution absorbs the gas. researchgate.net The intensity of this and other bands related to bicarbonate intermediates can be monitored in real-time to understand the absorption and desorption kinetics. researchgate.netresearchgate.net Upon heating, the disappearance of these bands signifies the complete release of CO₂. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal properties of this compound, especially in its role as a curing agent for epoxy resins. tandfonline.comchemicalbook.com DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of thermal transitions such as melting point, glass transition temperature (Tg), and the heat of reaction (enthalpy).
In the context of epoxy systems, DSC is used to determine the cure characteristics, including the onset temperature of the curing reaction, the peak exothermic temperature, and the total heat evolved. chemicalbook.comconsensus.app Studies have shown that this compound initiates curing at temperatures around 70–90 °C and exhibits a two-stage curing profile. consensus.app When compared to its salt derivatives, such as PMA/2E4MI, the free base shows a significantly shorter gelation time at lower temperatures, while the salt form exhibits latent (heat-activated) curing properties with higher initiation temperatures. tandfonline.com The activation energy for the curing reaction has been calculated from DSC data, with values varying from 59 to 65 kJ/mol for different epoxy-imidazole systems. consensus.app
Table 4: DSC Curing Data for Epoxy Systems with this compound (2E4MI)
| System | Heating Rate (°C/min) | Onset Temperature (T_onset, °C) | Peak Temperature (T_peak, °C) | Reference |
|---|---|---|---|---|
| DGEBA / 2E4MI | 10 | ~90 | ~125 | tandfonline.com |
| TGDDM / 2E4MI | Not Specified | ~70-90 (two profiles) | Not Specified | consensus.app |
| Anhydride-cured epoxy / 2E4MI Phosphate | 10 | ~145 | ~160 | google.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is instrumental in determining the thermal stability of materials. In the context of this compound, TGA is often employed to evaluate its effect as a curing agent or accelerator in polymer systems.
For instance, when this compound is used as a latent hardener for epoxy resins, TGA helps in understanding the deblocking temperature and subsequent curing reactions. researchgate.net Studies on silica-based stationary phases for HPLC modified with this compound chloride have utilized TGA to confirm the successful bonding of the ionic liquid to the silica (B1680970) surface. The analysis of silica particles modified with a derivative of this compound showed an initial weight loss below 100°C, which was attributed to the removal of adsorbed water and residual solvents.
In the development of coatings, the thermal stability of epoxy resins accelerated by this compound is a critical factor assessed by TGA. bdmaee.net Furthermore, research on isocyanate-blocked imidazole compounds, including those derived from this compound, uses TGA to characterize the thermal decomposition of these adducts. researchgate.net
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers. When this compound is incorporated into polymer matrices, such as epoxy resins, DMA is used to characterize the material's glass transition temperature (Tg), storage modulus, and damping properties.
In studies of epoxy systems based on diglycidyl ether of bisphenol A (DGEBA) cured with this compound, DMA has been employed to investigate the influence of additives like non-ionic surfactants. ibm.comflinders.edu.au These analyses revealed that the surfactant acts as a plasticizer, and the depression in the glass transition temperature of the epoxy could be described by the Fox equation. ibm.com DMA is also utilized to determine the Tg of polymers, which is observed as a peak in the loss tangent versus temperature plot, indicating the energy diverted into polymer chain motions. google.com
Furthermore, DMA is crucial in the development of advanced composites. For example, it has been used to study the viscoelastic properties of glass fiber reinforced epoxy composites containing various fillers, where this compound can be a component of the epoxy system. researchgate.net The technique helps in establishing optimal curing conditions for mixed epoxy resins, as demonstrated in studies involving hydrogenated bisphenol A/bisphenol F (HBPA/BPF) resins cured with this compound. researchgate.net
Chromatographic and Separation Methods
Chromatographic techniques are essential for the purity analysis and quantification of this compound in various matrices.
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography (GC) is a standard method for assessing the purity of this compound. Commercial suppliers often specify a purity of greater than 95.0% as determined by GC. vwr.comtcichemicals.com This technique is also used to determine the content of related impurities, such as 4-methylimidazole (B133652) and 2,4-dimethylimidazole, in commercial grades of the compound. exsyncorp.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) provides a highly sensitive and selective method for the analysis of imidazoles, including this compound. This technique has been successfully applied for the quantification of 2-methylimidazole (B133640) and 4-methylimidazole in complex matrices like cola and dark beer. researchgate.netnih.gov Although these studies primarily focused on other imidazoles, they highlight the capability of GC-MS/MS for analyzing such compounds, often requiring a derivatization step to improve volatility. researchgate.netnih.gov In a study on ammoniated forages, GC-MS was used to identify a range of alkyl-substituted imidazoles, including this compound. acs.org The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, showing a top peak at m/z 109. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for the analysis of imidazoles. It offers the advantage of analyzing compounds without the need for derivatization, which can simplify sample preparation. researchgate.net LC-MS/MS methods have been developed for the determination of various imidazoles in food products. researchgate.net In the context of CO2 capture research, gas chromatography and mass spectrometry were used to analyze the gas released during the desorption from an aqueous this compound solution, confirming it to be pure CO2. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) has also been recorded on instruments like the Thermo Scientific Q Exactive spectrometer for detailed analysis. mdpi.com
Structural Elucidation Techniques
A combination of spectroscopic methods is employed for the structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure. nih.gov For instance, 13C NMR spectroscopy was used to study the absorption and desorption of CO2 in aqueous solutions of this compound, identifying the formation of bicarbonate ions. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR), is used to identify functional groups within the molecule. nih.gov In-situ ATR-IR spectroscopy has been utilized to monitor the CO2 absorption-desorption process in real-time, revealing characteristic bands for C-OH stretching and COO- symmetric stretching of bicarbonate. mdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization mass spectrometry of a related compound, 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile, shows a molecular ion peak at m/z 163.
The table below summarizes the key analytical techniques and their applications in the study of this compound systems.
| Technique | Application | Key Findings/Observations |
| Thermogravimetric Analysis (TGA) | Thermal stability of epoxy resins and modified silica. bdmaee.net | Confirms bonding of the compound to silica surfaces and assesses thermal decomposition. |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties of polymer systems. ibm.comflinders.edu.au | Determines glass transition temperature (Tg) and the effect of additives. ibm.com |
| Gas Chromatography (GC) | Purity analysis. vwr.comtcichemicals.com | Standard method for determining the purity and impurity profile of the compound. vwr.comexsyncorp.com |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Identification and quantification in complex matrices. researchgate.netnih.govacs.org | Provides high sensitivity and selectivity for imidazole analysis. researchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis without derivatization. researchgate.net | Simplifies sample preparation for imidazole determination. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and reaction mechanism studies. nih.govmdpi.comresearchgate.net | Identifies molecular structure and reaction intermediates like bicarbonate. mdpi.comresearchgate.net |
| Infrared (IR) Spectroscopy | Functional group identification and reaction monitoring. nih.govmdpi.com | Real-time monitoring of chemical processes like CO2 absorption. mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular identity and aids in structural elucidation. |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for pure this compound is not readily found in the surveyed literature, analysis of its salts provides significant insight into its molecular structure.
A study on 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide, the salt form of the compound, revealed its crystal structure. researchgate.netnih.gov The salt crystallizes in the monoclinic space group P21/c. researchgate.net In this structure, the 2-Ethyl-4-methyl-1H-imidazol-3-ium cations are linked with bromide anions through N—H⋯Br⋯H—N hydrogen bonds, forming chains that propagate along the b-axis direction. researchgate.netnih.gov
Detailed crystallographic data for the bromide salt derivative are presented below.
Interactive Data Table: Crystallographic Data for 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 6.8432 (6) | researchgate.net |
| b (Å) | 15.5962 (13) | researchgate.net |
| c (Å) | 7.5748 (7) | researchgate.net |
| **β (°) ** | 94.360 (4) | researchgate.net |
| **Volume (ų) ** | 806.10 (12) | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 100 | researchgate.net |
| Radiation Type | Mo Kα | researchgate.net |
Additionally, the crystal structure of another derivative, 2-ethyl-4-methyl-1-(2-oxido-3,4-dioxocyclobut-1-en-1-yl)-1H-imidazol-3-ium, has been reported. iucr.orgiucr.org This study highlights how the imidazole ring can be modified to create betaine (B1666868) forms with potential non-linear optical properties. iucr.orgiucr.org In this molecule, the cyclobutene (B1205218) ring is twisted by 7.1 (2)° with respect to the imidazole ring. iucr.org
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This data is crucial for verifying the empirical formula of a synthesized compound. The theoretical elemental composition of this compound (C₆H₁₀N₂) can be calculated from its molecular weight (110.16 g/mol ). nih.govchemimpex.com
Experimental values are often obtained through combustion analysis. While specific experimental data for pure this compound was not found in the reviewed literature, a study on a derivative, 2-ethyl-4-methyl-1-(2-oxido-3,4-dioxocyclobut-1-en-1-yl)-1H-imidazol-3-ium (C₁₀H₁₀N₂O₃), provides both calculated and experimentally found values, demonstrating the application of this methodology. iucr.orgiucr.org
Interactive Data Table: Elemental Composition of this compound and a Derivative
| Compound | Element | Theoretical (%) | Experimental (%) | Reference |
|---|---|---|---|---|
| This compound | Carbon (C) | 65.42 | - | Calculated |
| Hydrogen (H) | 9.15 | - | Calculated | |
| Nitrogen (N) | 25.43 | - | Calculated | |
| C₁₀H₁₀N₂O₃ | Carbon (C) | 58.00 | 58.25 | iucr.orgiucr.org |
| Hydrogen (H) | 5.11 | 4.89 | iucr.orgiucr.org |
Rheological Studies
Rheological studies investigate the flow and deformation of materials in response to applied stress. For systems containing this compound, these studies are critical for understanding processability, particularly in applications like epoxy resins and CO₂ capture solutions. mdpi.comresearchgate.netnih.gov
In aqueous solutions designed for CO₂ capture, the viscosity increases with a higher mass fraction of this compound. mdpi.com While lower viscosity aids mass transfer efficiency, higher viscosity can improve the stability of the system by preventing moisture loss. mdpi.com For commercial grades of this compound, the viscosity is a key quality parameter. exsyncorp.com
When used as a catalyst in epoxy resin composites, this compound is part of a system whose rheological behavior is complex. nih.gov The viscosity of such composites is shear-thinning (decreases with increasing shear rate) and is highly dependent on the concentration and type of fillers, such as alumina (B75360) and boron nitride. nih.gov The addition of fillers generally increases the viscosity of the composite compared to the base epoxy resin. nih.gov
Interactive Data Table: Rheological and Viscosity Data for this compound Systems
| System | Condition | Viscosity | Observation | Reference |
|---|---|---|---|---|
| Aqueous Solution | Increasing mass fraction of this compound | Increases | High viscosity is disadvantageous for mass transfer but can improve stability. | mdpi.com |
| Commercial Product | 25 °C | 3000 - 6000 cps | Typical specification for commercial grade product. | exsyncorp.com |
| Epoxy Composite | Increasing shear rate | Decreases | System exhibits shear-thinning behavior. | nih.gov |
| Epoxy Composite | Addition of BN/Al₂O₃ fillers | Increases | Fillers increase the viscosity compared to the unfilled resin. | nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has been widely employed to investigate the properties of 2-ethyl-4-methylimidazole and its derivatives. These calculations provide a fundamental understanding of the molecule's electronic structure, geometry, and reactivity.
Researchers have used DFT simulations to evaluate reaction intermediates and calculate their energy profiles to determine preferred mechanistic pathways. researchgate.net For instance, in the context of epoxy polymerization, DFT has been used to understand the interactions and reactions involving this compound. researchgate.net One study successfully synthesized and characterized a new derivative, using DFT with the B3LYP/6-311G(d,p) level of theory to determine optimized bond parameters, which showed good alignment with experimental single-crystal XRD data. tandfonline.com
DFT calculations have also been crucial in studying the potential for non-linear optical (NLO) properties. By employing the B3LYP/6–31++G(d,p) level of theory, researchers have calculated properties like dipole moment, polarizability, and hyperpolarizability for a novel betaine (B1666868) form of squaric acid with this compound. iucr.orgiucr.org Furthermore, time-dependent DFT (TD-DFT) calculations have been used to analyze the charge transfer mechanisms in imidazole-based chromophores, revealing how electronic charge transfers from the central imidazole (B134444) ring to peripheral acceptor groups. rsc.org
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, have been applied to study this compound and related systems. These methods are particularly valuable for predicting molecular properties and interactions. arxiv.org
In one study, computational ab initio calculations were performed at the DFT/B3LYP/6–31++G(d,p) level to investigate the potential non-linear optical (NLO) properties of a compound containing this compound. iucr.orgiucr.org These calculations help in understanding the electronic behavior that gives rise to NLO effects. iucr.orgiucr.org Ab initio methods have also been utilized to explore the physicochemical properties and molecular interactions in binary mixtures, such as those involving this compound and water, by examining aspects like the lone electron pair on the nitrogen atom of the imidazole ring. researchgate.net All-atom ab initio molecular dynamics simulations are also employed to model complex systems, with the Vienna ab initio simulation package (VASP) being a common tool for such studies, often using functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA). arxiv.org
Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving this compound, particularly in its role as a curing agent for epoxy resins and as a CO2 capture agent.
Epoxy Curing: The curing of epoxy resins with this compound involves a multi-step mechanism. It is proposed that the reaction proceeds through the following stages:
Initiation: The imidazole acts as a nucleophile, attacking the epoxide ring of the resin. This leads to the opening of the ring and the formation of an alkoxide anion. bdmaee.net
Adduct Formation: A 1:1 adduct is formed between the imidazole and the epoxy resin, followed by a 1:2 adduct. researchgate.net
Propagation/Polymerization: The generated alkoxide anion then reacts with other epoxy molecules, propagating the anionic polymerization and forming a polymer network. bdmaee.netresearchgate.net
Crosslinking: The presence of multifunctional epoxy monomers facilitates the creation of a three-dimensional crosslinked network, which gives the final material its strength and rigidity. bdmaee.net Based on this mechanism, a curing kinetic model, often separated into an addition reaction and catalytic polymerization stage, has been developed. chemicalbook.com This model can be refined by introducing a diffusion factor to account for deviations at higher degrees of curing. chemicalbook.com
CO2 Capture: In aqueous solutions, this compound has been shown to be an effective agent for CO2 capture. researchgate.netmdpi.com The proposed mechanism involves the formation of bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃) as intermediates. researchgate.netmdpi.com During desorption, bicarbonate ions act as proton acceptors, facilitating the deprotonation of the protonated imidazole to form unstable carbonic acid, which readily decomposes into CO₂ and water upon heating. mdpi.com This mechanism explains the relatively low temperatures required for regeneration. researchgate.netmdpi.com
Prediction of Non-Linear Optical Properties
Theoretical calculations have been instrumental in predicting and understanding the non-linear optical (NLO) properties of materials incorporating this compound. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic properties.
A study on a novel inner salt molecule, C₁₀H₁₀N₂O₃, formed from this compound and squaric acid, used computational methods to evaluate its NLO activity. iucr.orgiucr.org The calculations were performed using the DFT/B3LYP method with the 6-31++G(d,p) basis set. iucr.org The key predicted properties were compared with those of urea, a well-known prototype NLO material. iucr.org
The results indicated that the this compound derivative possesses significant NLO potential. iucr.org The conversion of the N2 atom of the imidazole into a betaine squaric acid form enhances the charge-transfer transition at the molecular level, which is a key factor for NLO activity. iucr.org
| Compound | Dipole Moment (μtot) [D] | Linear Polarizability (αtot) [ų] | First-Order Hyperpolarizability (βtot) [x 10⁻³¹ cm⁵/esu] |
|---|---|---|---|
| This compound-squarate derivative (C₁₀H₁₀N₂O₃) | 15.8953 | 23.0851 | 16.2907 |
| Urea (Prototype) | 3.8583 | 4.9991 | 3.2637 |
Studies on Proton Transport and Proton-Conductivity
This compound serves as a model system for investigating proton transport, a fundamental process in materials for applications like proton exchange membranes in fuel cells. osti.govaps.org Its ability to form supramolecular hydrogen-bonded networks is central to its proton-conducting properties. osti.govaps.org
Broadband dielectric spectroscopy studies have revealed that in its pure form, this compound forms supramolecular chains of approximately seven molecules. aps.org These hydrogen-bonded networks are crucial for proton transport, which is believed to occur via a Grotthuss-type mechanism involving proton hopping along the chains. aps.org
Interestingly, research shows an inverse relationship between the average length of these supramolecular chains and proton conductivity; longer chains correlate with lower conductivity. aps.org The addition of small amounts of diluents can significantly alter the proton conductivity. For example, adding levulinic acid leads to the dissociation of imidazole molecules and the breakdown of the hydrogen-bonded chains, resulting in a tenfold increase in ionic conductivity. osti.gov Conversely, adding butyramide (B146194) preserves the supramolecular structures. aps.org These findings challenge the conventional idea that more extensive hydrogen-bonded networks always enhance proton conduction in such materials. aps.org
Interaction Energy Calculations (e.g., Polymer Ionic Liquid-Metal Ion Complexes)
Interaction energy calculations are a key computational tool for quantifying the strength of non-covalent interactions between molecules. These calculations are vital for understanding the behavior of complex systems, such as those involving ionic liquids derived from this compound.
For example, quantum chemical calculations have been used to investigate the interactions between acylamido-based ionic liquids and sulfur dioxide (SO₂). researchgate.net These studies found that the significant SO₂ absorption capacity was due to multiple interaction sites, including N···S and C=S interactions between the anion of the ionic liquid and the SO₂ molecule. researchgate.net
In the broader context of imidazole-based ionic liquids, theoretical studies have calculated interaction energies to understand charge transfer between ions. arxiv.org For instance, comparing protic ionic liquids showed that increasing the alkyl chain length on the imidazole ring leads to a higher interaction energy, indicating a more favorable charge transfer. arxiv.org Such calculations are crucial for designing functional materials, like novel absorbents or polymer complexes, by providing insight into the fundamental forces that govern their assembly and properties. researchgate.net
Environmental and Sustainability Aspects in Research
Environmental Fate and Behavior Studies
Studies on the thermal and oxidative degradation of several alkylated imidazoles, including 2E4MIm, have been conducted to understand their stability. In a CO2-rich environment, imidazoles generally demonstrate high thermal stability. ntnu.noacs.org However, polyalkylated imidazoles like 2E4MIm have been found to be less stable towards oxidation compared to the parent imidazole (B134444) molecule. ntnu.noacs.org The investigation into its degradation behavior is crucial for assessing its persistence and potential for transformation in the environment. europa.eueuropa.eu The release of the substance into the environment can occur from industrial uses, such as its own manufacture. europa.eu
One study explored the degradation of 2E4MIm in an aqueous solution with a CO2 loading of 0.4 mole CO2/mole imidazole at 135 °C. The results showed a gradual decrease in the remaining alkalinity over time, indicating thermal degradation.
| Time (weeks) | Remaining Alkalinity (%) |
| 0 | 100 |
| 1 | ~98 |
| 2 | ~96 |
| 3 | ~95 |
| 4 | ~94 |
| Data derived from graphical representation in a study on thermal degradation. ntnu.no |
Biodegradation Pathways
The biodegradation of 2-Ethyl-4-methylimidazole is a key factor in its environmental persistence. Research suggests that the biodegradation pathway for substituted imidazole compounds may be analogous to the degradation pathway of histidine. researchgate.net
A proposed oxidative degradation pathway for 2E4MIm involves the oxidation of the imidazole ring. ntnu.no This process can lead to the formation of various degradation products, primarily acids and amides. ntnu.no The high rate of oxidative degradation and the nature of the resulting products are important considerations for the industrial use of polyalkylated imidazoles. acs.org
A 2017 study used computational docking to predict the biodegradability of twelve imidazole derivatives, including this compound, by evaluating their interaction with two key enzymes in the histidine degradation pathway: urocanase and formiminoglutamase. researchgate.net The study suggested that inhibiting these enzymes could indicate poor biodegradability. The atomic contact energy (ACE), a measure of binding affinity, was calculated for each compound. researchgate.net
| Ligand | Atomic Contact Energy (ACE) with Urocanase (kcal/mol) | Atomic Contact Energy (ACE) with Formiminoglutamase (kcal/mol) |
| This compound | -2.40 | -2.55 |
| 1-imidazole | -3.34 | -3.30 |
| 1-nitroimidazole | -3.36 | -2.83 |
| A lower (more negative) ACE value suggests a stronger binding interaction. researchgate.net |
Green Synthesis Approaches for this compound
Developing environmentally friendly synthesis methods for industrial chemicals is a core principle of green chemistry. For this compound, research has focused on creating synthesis routes that are more efficient and less polluting than traditional methods.
One patented green synthesis method involves a two-step process. google.com First, a diamine and propionitrile (B127096) undergo a cyclization reaction, followed by a dehydrogenation reaction using a Raney nickel catalyst at 170–200 °C. google.com This substep method is designed to reduce process costs, simplify operations, and increase the reaction yield while minimizing pollution. google.com The catalyst for the initial cyclization is a sulfur compound. google.com
Another approach to green synthesis is conducting reactions under solvent-free (neat) conditions. A reported method for a structural analog, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, involves the reaction of this compound with an α,β-unsaturated compound at room temperature without a solvent, achieving a high yield.
| Synthesis Step | Reagents/Catalyst | Conditions |
| Patented Method Step 1: Cyclization | Diamine, Propionitrile, Sulfur-based catalyst | 80–110 °C then 120–140 °C |
| Patented Method Step 2: Dehydrogenation | Product from Step 1, Raney nickel | 170–200 °C |
| Solvent-Free Analog Synthesis | This compound, Acrylonitrile, [n-butyl urotropinium]OH | Room temperature, neat |
Ecofriendly Recycling of Epoxy Resins Cured with this compound
This compound is utilized as a catalyst in the curing of epoxy resins. mdpi.comnih.gov Research has demonstrated its role in creating epoxy materials that are not only durable but also recyclable, contributing to a circular economy for thermosetting polymers.
One study focused on an epoxy resin cured with a bio-derived hardener (Van2HMDA, from vanillin (B372448) and hexamethylene-1,6-diamine) using this compound as the catalyst. mdpi.comnih.govresearchgate.net The resulting crosslinked polymer could be easily decomposed for recycling. mdpi.comnih.gov This recycling process relies on the hydrolysis of imine bonds present in the polymer matrix. While these bonds are stable in water at room temperature, they readily break down in the presence of an acid. mdpi.comnih.gov
The recycling procedure involves dissolving the cured epoxy resin in a dilute hydrochloric acid solution with heating and stirring. mdpi.com After dissolution, the solvent is removed, and the hydrolyzed polymer is dried. mdpi.com This process allows for the recovery of the polymer components, demonstrating an ecofriendly route for recycling these crosslinked materials. mdpi.comresearchgate.net
CO2 Reduction through Carbon Capture Applications
A significant area of sustainability research for this compound is its application in carbon capture and storage (CCS) technologies. mdpi.comdntb.gov.uaresearchgate.net Aqueous solutions of 2E4MIm have been identified as promising absorbents for capturing CO2 from industrial flue gas and even ambient air. mdpi.comresearchgate.net
Research has shown that an aqueous solution of this compound has a high CO2 absorption capacity, a fast absorption rate, and excellent stability. mdpi.comresearchgate.net A key advantage is the relatively low temperature required for regeneration; the absorbed CO2 can be completely released by heating the solution to less than 100 °C (specifically around 90 °C), which is energy-efficient. mdpi.comresearchgate.net The system demonstrates good stability, with less than a 10% loss in absorption capacity after eight absorption-desorption cycles. mdpi.comresearchgate.net
The mechanism of CO2 absorption involves the formation of bicarbonate (HCO3−) and carbonic acid (H2CO3) as intermediates. mdpi.comdntb.gov.uaresearchgate.net These intermediates are easily decomposed upon heating, which accounts for the low desorption temperature and high efficiency of the system. mdpi.comdntb.gov.uaresearchgate.net
| Property | Value/Finding |
| Maximum Molar Absorption Capacity | 1.0 mol CO2 per mol of 2E4MIm. mdpi.comdntb.gov.uaresearchgate.net |
| Desorption Temperature | <100 °C (Effective at 90 °C). mdpi.com |
| Cyclic Stability (Pure CO2) | <5.8% loss in molar absorption capacity after 8 cycles. mdpi.com |
| Cyclic Stability (Flue Gas Simulant) | <7.1% loss in molar absorption capacity after 8 cycles. mdpi.com |
| Absorption Intermediates | Bicarbonate (HCO3−) and Carbonic Acid (H2CO3). mdpi.comdntb.gov.uaresearchgate.net |
Conclusion and Future Research Perspectives
Summary of Key Research Findings
Research into 2-Ethyl-4-methylimidazole has yielded significant insights into its utility across various scientific and industrial domains. A primary area of focus has been its role as a curing agent and catalyst in epoxy resin systems.
Epoxy Resin Systems:
This compound is widely recognized as a highly effective curing agent and accelerator for a broad range of epoxy resins, including those based on bisphenol-A (BPA), bisphenol-F, and cycloaliphatic epoxies. chemicalbook.comkylin-chemicals.com Its incorporation into epoxy formulations leads to cured materials with a desirable combination of properties. Studies have shown that it enhances thermal resistance, with glass transition temperatures (Tg) ranging from 110–140°C depending on the formulation. kylin-chemicals.com The resulting epoxy networks exhibit robust mechanical integrity, with flexural strength exceeding 100 MPa and impact resistance greater than 15 kJ/m². kylin-chemicals.com Furthermore, it contributes to excellent chemical and oxidation resistance. chemicalbook.com
The concentration of this compound plays a critical role in the final properties of the cured epoxy. bdmaee.net At low concentrations, it primarily acts as an accelerator, while at higher concentrations, it can function as the primary curing agent. bdmaee.net Optimal concentrations are key to maximizing crosslinking and minimizing internal stresses, thereby enhancing adhesion strength. bdmaee.net However, excessive amounts can lead to a decrease in the glass transition temperature and increased brittleness. bdmaee.net The steric hindrance provided by the ethyl and methyl groups on the imidazole (B134444) ring can also delay premature curing, allowing for stable pre-mixed formulations. kylin-chemicals.com
Research has also explored the modification of this compound to create latent curing agents. Derivatives such as N-acetyl, N-benzoyl, and N-benzenesulfonyl EMI, as well as EMI-terminated polyurethane prepolymers, have been synthesized to improve storage stability and control the curing process. researchgate.nettandfonline.com These latent systems can be activated at specific temperatures, typically between 120–140°C. tandfonline.com Additionally, this compound has been incorporated into epoxy matrices as a latent initiator for self-healing polymers, demonstrating the ability to achieve over 90% recovery in fracture toughness over multiple healing cycles. chemicalbook.compurdue.edu
Carbon Capture:
A significant and promising area of research is the application of this compound in carbon capture and storage (CCS) technologies. mdpi.com Aqueous solutions of this compound have demonstrated high efficiency in capturing CO2, with a maximum molar absorption capacity of 1.0 mol of CO2 per mole of the imidazole. mdpi.comresearchgate.net A key advantage is the ability to release the captured CO2 at relatively low temperatures (below 100°C), which can reduce the energy penalty associated with solvent regeneration. mdpi.comresearchgate.net The system exhibits good stability, with minimal loss of absorption capacity after multiple absorption-desorption cycles. mdpi.comresearchgate.net Mechanistic studies have revealed that the process involves the formation of bicarbonate (HCO3⁻) and carbonic acid (H2CO3) as intermediates, which are more easily decomposed upon heating compared to the carbamates formed in traditional amine-based systems. mdpi.com This technology shows potential for separating and purifying CO2 from flue gas and even ambient air. mdpi.comresearchgate.net
Other Applications:
Beyond epoxy resins and carbon capture, this compound serves as a versatile intermediate in organic synthesis for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. exsyncorp.cominnospk.com It has also been investigated as a corrosion inhibitor for metals, particularly ferrous metals, where it provides protection in harsh environments. chemimpex.comguidechem.comgoogle.com
Identified Research Gaps and Challenges
Despite the extensive research, several gaps and challenges remain in the understanding and application of this compound.
Synthesis and Purification: While synthesis methods exist, some suffer from low yields, the production of byproducts, and difficulties in purification. google.com There is a need for more efficient, cost-effective, and environmentally friendly synthesis routes to meet growing industrial demand. innospk.comgoogle.com
Curing Mechanisms and Kinetics: Although the role of this compound in epoxy curing is well-established, a more profound understanding of the complex curing mechanisms and kinetics under various conditions is still required. chemicalbook.comresearchgate.net Specifically, the interplay between the addition reaction and catalytic polymerization stages warrants further investigation. chemicalbook.com
Long-Term Stability and Performance: While short-term performance data is abundant, there is a lack of comprehensive studies on the long-term stability and durability of materials formulated with this compound, particularly under harsh environmental conditions.
Carbon Capture Optimization: For CO2 capture applications, challenges remain in optimizing the process for industrial scale-up. This includes minimizing solvent degradation over extended use, understanding the impact of flue gas impurities, and further reducing the energy required for regeneration. mdpi.com The viscosity of the aqueous solution at higher concentrations of this compound can also impact absorption rates. mdpi.com
Structure-Property Relationships in Derivatives: The synthesis of various this compound derivatives for applications like latent curing is a promising field. However, a more systematic exploration of the structure-property relationships is needed to precisely tailor the reactivity, latency, and final properties of the cured materials. researchgate.nettandfonline.com
Directions for Future Academic Exploration
Future research on this compound is poised to expand into several exciting areas, building upon the current body of knowledge.
Advanced Synthesis Methodologies: The development of novel and green synthesis pathways for this compound is a critical area for future exploration. This could involve biocatalysis, flow chemistry, or the use of more sustainable starting materials to improve yield, reduce waste, and lower costs.
Computational Modeling and Simulation: Advanced computational modeling and simulation techniques can be employed to gain deeper insights into the curing mechanisms of epoxy resins with this compound at the molecular level. This can help in predicting curing behavior and designing formulations with tailored properties.
High-Performance and Multifunctional Composites: Research can focus on the use of this compound in the development of high-performance and multifunctional composites. This includes its application in fiber-reinforced polymers for the automotive and aerospace industries, where rapid curing and excellent mechanical properties are paramount. mdpi.com Further investigation into its role in self-healing materials and smart coatings is also warranted. chemicalbook.compurdue.edu
Next-Generation Carbon Capture Solvents: Building on the promising results in CO2 capture, future academic work could focus on developing next-generation solvents based on this compound. This may involve creating derivatives with enhanced stability, lower viscosity, and even greater CO2 absorption capacity and selectivity. mdpi.com Investigating its use in integrated carbon capture and utilization (CCU) technologies is another promising avenue.
Biomedical and Pharmaceutical Applications: Given its role as a synthesis intermediate, a more focused exploration of its potential in the development of novel pharmaceuticals and bioactive molecules could be a fruitful area of research. guidechem.comnordmann.global Its imidazole core is a common feature in many biologically active compounds.
Corrosion Inhibition Mechanisms: Further studies are needed to elucidate the precise mechanisms of corrosion inhibition by this compound on various metal surfaces. This could lead to the design of more effective and environmentally benign corrosion inhibitors. chemimpex.comampp.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2E4MI that influence its role in epoxy resin curing?
- Answer : 2E4MI has a melting point of 47–54°C, boiling point of 292–295°C, and density of 0.975 g/mL at 25°C . Its solubility in water and organic solvents (e.g., DMF) facilitates its use as a curing accelerator in epoxy systems. The nitrogen atoms in its imidazole ring contribute to its catalytic activity by deprotonating epoxy hydroxyl groups, initiating cross-linking . Researchers should verify these properties via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to ensure batch consistency.
Q. What standard analytical methods are recommended for characterizing 2E4MI purity in synthetic workflows?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) and gas chromatography (GC) are critical for assessing purity and structural integrity . For example, GC can detect volatile impurities, while NMR confirms the absence of byproducts like unreacted imidazole precursors. High-performance liquid chromatography (HPLC) with UV detection is also effective for quantifying trace contaminants .
Advanced Research Questions
Q. How can researchers optimize the CO absorption-desorption efficiency of aqueous 2E4MI solutions?
- Answer : Optimal performance is achieved at a mass ratio of 0.5 g 2E4MI to 14.5 g water, yielding a molar absorption capacity of 1.0 mol·mol . To minimize capacity loss (<10% over eight cycles), desorption should occur at 90°C. Researchers must monitor pH and conductivity during absorption to track bicarbonate (HCO) and carbonic acid (HCO) formation, which drive reversible CO capture . Comparative studies with ethanolamine (MEA) highlight 2E4MI’s superior cycle stability under identical conditions.
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of 2E4MI derivatives?
- Answer : Discrepancies in antimicrobial activity may arise from variations in bacterial strains, derivative substituents, or testing protocols (e.g., broth microdilution vs. disk diffusion) . Researchers should standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Time-kill assays and scanning electron microscopy (SEM) can elucidate mechanisms, such as membrane disruption or intracellular target inhibition . Synergistic studies with antibiotics (e.g., β-lactams) may further clarify efficacy against multidrug-resistant pathogens.
Q. How does 2E4MI enhance the thermal stability of epoxy resins in composite materials?
- Answer : 2E4MI accelerates epoxy curing by promoting nucleophilic attack on epoxide groups, leading to densely cross-linked networks. Heat deflection temperature (HDT) measurements show that resins cured with 2E4MI achieve HDT values up to 325°F (163°C) . Dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are essential for correlating curing kinetics (e.g., gel time at 150°C: 60 seconds) with thermal degradation profiles .
Q. What methodological considerations are critical for evaluating 2E4MI’s role in benzoxazine-epoxy copolymerization?
- Answer : Dual-catalyst systems (e.g., 2E4MI with para-toluenesulfonic acid) enhance copolymerization rates and network homogeneity . Researchers should use real-time FTIR to monitor ring-opening polymerization and gel permeation chromatography (GPC) to assess molecular weight distribution. Kinetic studies under isothermal conditions (80–120°C) reveal activation energies, aiding in formulation optimization for aerospace-grade composites .
Safety and Handling
Q. What protocols ensure safe laboratory handling of 2E4MI given its acute toxicity?
- Answer : 2E4MI is classified as hazardous (H302: harmful if swallowed) and requires personal protective equipment (PPE), including nitrile gloves and fume hoods . First-aid measures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion . Researchers should implement spill containment protocols using inert absorbents (e.g., vermiculite) and store 2E4MI in airtight containers to prevent moisture uptake .
Data Analysis and Reproducibility
Q. How should researchers address variability in curing activity data for 2E4MI across epoxy formulations?
- Answer : Variability often stems from differences in epoxy equivalent weight (EEW) or accelerator concentration. A systematic approach involves testing 2E4MI at 1–5 parts per hundred resin (PHR) with diglycidyl ether of bisphenol A (DGEBA, EEW 190) . Isothermal calorimetry quantifies reaction exotherms, while rheometry tracks viscosity changes during gelation. Reproducibility requires strict control of humidity (<50% RH) and curing temperature (±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
